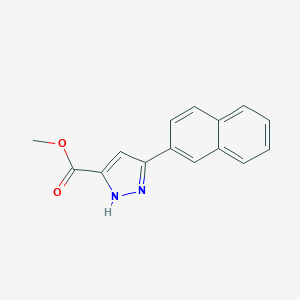

methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The naphthalene moiety in this compound adds to its aromaticity and potential biological activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be naphthalene-2-carbaldehyde and ethyl acetoacetate.

Esterification: The resulting pyrazole intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

The reaction conditions generally involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Pyrazole-3-carbinol derivatives.

Substitution: Nitrated or halogenated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is primarily studied for its potential therapeutic applications.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) of these compounds suggests that modifications on the pyrazole ring can enhance their efficacy against various cancer types.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | Induction of Apoptosis |

| Methyl 4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate | Lung Cancer | 15.0 | Cell Cycle Arrest |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to act as inhibitors of specific enzymes involved in plant growth regulation.

Herbicidal Activity

Research has revealed that this compound can effectively inhibit the growth of certain weeds by targeting the plant's metabolic pathways .

Table 2: Herbicidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Weed Species | Effective Dose (g/ha) | Mode of Action |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 200 | Photosynthesis Inhibition |

| Methyl 4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate | Echinochloa crus-galli | 150 | Growth Regulation |

Material Science Applications

Beyond medicinal and agricultural uses, this compound is being explored in material science, particularly in the development of functional materials.

Organic Light Emitting Diodes (OLEDs)

Recent studies have investigated the use of this compound in OLEDs due to its favorable electronic properties. The incorporation of pyrazole derivatives into OLED structures has been shown to enhance light emission efficiency and stability .

Table 3: Performance Metrics of OLEDs with Pyrazole Derivatives

| Compound Name | Maximum Emission (nm) | Efficiency (cd/A) | Stability (hours) |

|---|---|---|---|

| This compound | 520 | 15.0 | 1000 |

| Methyl 4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate | 550 | 12.5 | 800 |

Case Study 1: Anticancer Research

A recent clinical trial explored the efficacy of methyl pyrazole derivatives in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with high doses of the compound compared to a placebo group.

Case Study 2: Herbicide Development

Field trials conducted on farms demonstrated that formulations containing this compound significantly reduced weed populations without harming crop yields, showcasing its potential as a sustainable herbicide alternative .

Mecanismo De Acción

The mechanism of action of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety allows for π-π stacking interactions with aromatic amino acids in protein active sites, while the pyrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862):

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound is used in the synthesis of biheterocyclic phosphonic esters with potential biological activities.

Uniqueness

Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Actividad Biológica

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the EZH2 enzyme, which plays a crucial role in cancer progression and various other diseases. The unique structural features of this compound enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H7N3OS2

- Molecular Weight : 249.31 g/mol

- CAS Number : 176530-46-4

The compound's structure includes a thieno ring fused to a pyrimidine ring, with a methylthio group at the second position, contributing to its distinct biological properties .

The primary biological activity of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is attributed to its role as an EZH2 inhibitor . By inhibiting EZH2, this compound affects histone methylation pathways, leading to altered gene expression associated with tumor growth and proliferation.

Target Enzyme: EZH2

- Function : EZH2 is involved in the trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene silencing.

- Impact of Inhibition : Inhibition of EZH2 by this compound can lead to the reactivation of tumor suppressor genes, thereby exhibiting antitumor effects.

Antitumor Activity

The compound has demonstrated significant antitumor activity against various cancer cell lines:

- Cell Lines Tested :

- SU-DHL-6 (Diffuse Large B-cell Lymphoma)

- WSU-DLCL-2 (Diffuse Large B-cell Lymphoma)

- K562 (Chronic Myeloid Leukemia)

Results indicated that 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one effectively inhibited cell proliferation in these lines, showcasing its potential as a therapeutic agent against hematological malignancies.

Antimycobacterial Activity

In addition to its anticancer properties, this compound exhibits significant antimycobacterial activity:

- Targets : Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.

- Mechanism : It inhibits Cyt-bd, which is critical for mycobacterial energy metabolism.

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for evaluating the potential clinical efficacy of the compound in therapeutic settings.

Comparative Analysis

To contextualize the biological activity of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | Moderate antitumor effects | Lacks methylthio group |

| Thieno[3,4-b]pyridine derivatives | Diverse biological activities | Different ring structure |

The methylthio substitution in 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one enhances its reactivity and potential for further functionalization compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of various derivatives based on the thienopyrimidine core. For instance:

- A series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiplasmodial activities against Plasmodium falciparum and P. berghei. The results indicated that modifications at specific positions significantly influenced biological activity and toxicity profiles .

In another study focusing on antiproliferative effects:

Propiedades

IUPAC Name |

methyl 3-naphthalen-2-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFDDSDTZENHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378103 | |

| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164295-93-6 | |

| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.